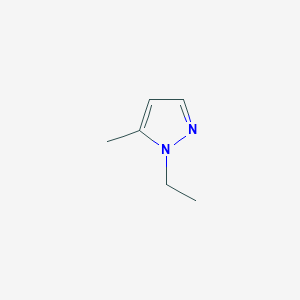

1-Ethyl-5-methyl-1H-pyrazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

1-Ethyl-5-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives exhibit notable biological activities, particularly in anti-inflammatory and analgesic drug development.

Case Study:

Research has demonstrated that derivatives of 1-ethyl-5-methyl-1H-pyrazole possess analgesic and anti-inflammatory properties. For instance, compounds synthesized with this pyrazole framework were screened for their pharmacological effects, showing promising results in reducing inflammation with minimal ulcerogenic effects .

| Compound Type | Activity | Observations |

|---|---|---|

| Ethyl 1-methyl-5-pyrazole derivatives | Analgesic, Anti-inflammatory | Low ulcerogenic index; effective in pain relief |

| Quinazolinone derivatives | Anti-inflammatory | Enhanced activity with specific substitutions |

Agricultural Chemicals

Overview:

In agricultural chemistry, 1-ethyl-5-methyl-1H-pyrazole is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its unique structure contributes to enhanced crop protection and yield.

Case Study:

The compound has been incorporated into various pesticide formulations, demonstrating effectiveness against common agricultural pests. Studies indicate that pyrazole-based agrochemicals provide significant improvements in pest control while being less harmful to beneficial organisms .

| Agrochemical Application | Effectiveness | Crop Type |

|---|---|---|

| Herbicides | High efficacy | Various crops |

| Fungicides | Reduced fungal infections | Vegetables and grains |

Material Science

Overview:

1-Ethyl-5-methyl-1H-pyrazole is also explored in material science for synthesizing novel materials like polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors.

Case Study:

Research into pyrazole-based polymers has shown that they can be tailored for specific industrial applications, such as coatings that withstand harsh conditions. The incorporation of this compound into polymer matrices has resulted in improved mechanical properties and thermal stability .

| Material Type | Properties | Applications |

|---|---|---|

| Pyrazole-based polymers | Enhanced durability | Industrial coatings |

| Coatings | Chemical resistance | Protective layers for machinery |

Biochemical Research

Overview:

In biochemistry, 1-ethyl-5-methyl-1H-pyrazole is employed to study enzyme interactions and metabolic pathways. This research aids in understanding complex biological processes.

Case Study:

Studies have utilized this compound to investigate its role as an enzyme inhibitor, providing insights into potential therapeutic targets for diseases linked to enzyme dysfunctions. The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research.

| Research Focus | Findings | Implications |

|---|---|---|

| Enzyme inhibition | Modulates activity | Potential therapeutic applications |

| Metabolic pathway analysis | Insights into disease mechanisms | Drug development strategies |

Analytical Chemistry

Overview:

In analytical chemistry, 1-ethyl-5-methyl-1H-pyrazole is utilized as a reagent for developing methods to detect and quantify other compounds. This application is critical for quality control in laboratories.

Case Study:

The compound has been successfully used in various analytical techniques, enhancing the sensitivity and specificity of detection methods for complex mixtures . Its role as a reagent facilitates accurate quantification of target compounds in diverse samples.

| Analytical Method | Application | Benefits |

|---|---|---|

| Chromatography | Compound separation | High sensitivity |

| Spectroscopy | Quantification | Improved accuracy |

Wirkmechanismus

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethyl and methyl groups in “1-ethyl-5-methyl-1H-pyrazole” could affect its solubility and therefore its absorption and distribution in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of 1-ethyl-5-methyl-1H-pyrazole often involves large-scale cyclocondensation reactions using hydrazine derivatives and diketones under optimized conditions. The use of transition-metal catalysts and photoredox reactions has also been explored to enhance efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into pyrazolines or pyrazolidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazolidines, which have significant applications in various fields .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenyl-3-methyl-1H-pyrazole: Known for its use in medicinal chemistry as a scaffold for drug design.

- 3,5-Dimethyl-1H-pyrazole: Commonly used in agrochemicals as a precursor for herbicides.

- 1-Methyl-3-trifluoromethyl-1H-pyrazole: Exhibits unique electronic properties due to the presence of a trifluoromethyl group, making it useful in material science .

Biologische Aktivität

1-Ethyl-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and various therapeutic potentials.

Overview of Pyrazole Compounds

Pyrazoles are heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The structural diversity of pyrazole derivatives allows for interaction with multiple biological targets, making them significant in medicinal chemistry.

1-Ethyl-5-methyl-1H-pyrazole exhibits its biological effects through several mechanisms:

- Enzyme Interaction : This compound interacts with various enzymes, notably aldehyde dehydrogenase. Inhibition of this enzyme can lead to the accumulation of toxic aldehydes, inducing cellular stress and affecting metabolic pathways .

- Reactive Oxygen Species Modulation : It influences the levels of reactive oxygen species (ROS), which are crucial in cell signaling. Increased ROS can activate transcription factors like NF-κB, leading to the expression of genes involved in inflammation and immune responses.

- Binding Affinity : The compound can form covalent adducts with nucleophilic sites on proteins, altering their function. This can result in either inhibition or activation of specific proteins depending on the context.

Antimicrobial Activity

1-Ethyl-5-methyl-1H-pyrazole has demonstrated significant antimicrobial properties. A study utilizing the paper disc diffusion method revealed its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

These results indicate that this compound could serve as a potential antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-ethyl-5-methyl-1H-pyrazole has been explored through various assays. In animal models, it exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin. The compound's ability to inhibit pro-inflammatory cytokines suggests its usefulness in treating inflammatory diseases .

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties. For instance, studies have shown that 1-ethyl-5-methyl-1H-pyrazole can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. This activity highlights its potential as a chemotherapeutic agent .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives, including:

- Antimicrobial Efficacy : A study reported that various pyrazole derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of certain pyrazole derivatives against oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-ethyl-5-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWJXJSHIXFLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.